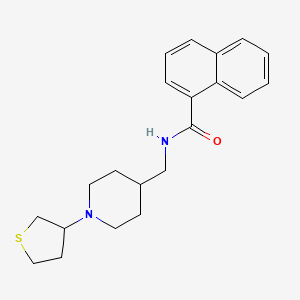

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential therapeutic applications. TTA-A2 is a selective antagonist of the G protein-coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism.

Aplicaciones Científicas De Investigación

Binding and Activity at Sigma(1) Receptor

Research has found that certain naphthamide derivatives demonstrate significant affinity and selectivity towards sigma(1) receptors. For example, specific methyl-substituted piperidine derivatives exhibit potent sigma(1) ligand activity with excellent selectivity profiles, making them promising tools for PET experiments and potential therapeutic agents in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).

Catalytic Synthesis

In another study, magnetic nanoparticles were used as a catalyst for the synthesis of certain naphthalene derivatives, including 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, under ultrasound irradiation. This method offers clean methodologies, easy workup procedures, and high yields, highlighting the compound's role in facilitating efficient synthetic processes (Mokhtary & Torabi, 2017).

Receptor Affinity Studies

Further studies have explored the influence of substituted benzyl groups on the affinity for D2L, D4.2, and 5-HT2A receptors in the context of N-(piperidin-4-yl)-naphthamides. These studies indicate that certain substitutions can significantly increase receptor affinity, particularly for D4.2 receptors, suggesting potential applications in the design of drugs targeting the central nervous system (Carato et al., 2007).

Antagonist Activity at CB1 Cannabinoid Receptor

Another specific compound demonstrated potent and selective antagonist activity for the CB1 cannabinoid receptor, highlighting its utility in developing pharmacological tools and potential therapeutic agents for conditions related to CB1 receptor activity (Shim et al., 2002).

Structural and Quantum Computational Studies

Structural determination and quantum computational studies have also been conducted on compounds with similar structures, revealing insights into their molecular interactions, potential as RORc inhibitors, and contributions to understanding molecular behavior in various contexts (R. V. & R. C., 2021).

Propiedades

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c24-21(20-7-3-5-17-4-1-2-6-19(17)20)22-14-16-8-11-23(12-9-16)18-10-13-25-15-18/h1-7,16,18H,8-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWXJCMODJLBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide](/img/structure/B2802953.png)

![ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2802960.png)

![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802967.png)

![4-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2802968.png)

![N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2802971.png)

![3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B2802972.png)